Cas no 1058208-92-6 (4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide)
![4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1058208-92-6x500.png)
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxane-4-carboxamide
- 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide
- 4-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)tetrahydro-2H-pyran-4-carboxamide
- 1058208-92-6
- VU0637590-1
- F5222-0108
- AKOS024500732
-
- インチ: 1S/C22H27NO2S/c24-20(22(12-14-25-15-13-22)18-7-2-1-3-8-18)23-17-21(10-4-5-11-21)19-9-6-16-26-19/h1-3,6-9,16H,4-5,10-15,17H2,(H,23,24)
- InChIKey: LBCFHQUQICQDSW-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C2=CC=CC=C2)(C(NCC2(C3SC=CC=3)CCCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 369.17625028g/mol
- どういたいしつりょう: 369.17625028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5222-0108-25mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-20μmol |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-40mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 40mg |
$210.0 | 2023-09-10 | ||
Life Chemicals | F5222-0108-2μmol |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-50mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5222-0108-20mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-5mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 5mg |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-15mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5222-0108-100mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 100mg |
$372.0 | 2023-09-10 | ||
Life Chemicals | F5222-0108-75mg |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide |
1058208-92-6 | 75mg |
$312.0 | 2023-09-10 |
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamideに関する追加情報
Introduction to 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide (CAS No. 1058208-92-6)
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide, identified by its CAS number 1058208-92-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenyl group, a cyclopentyl moiety linked to a thiophene ring, and an oxazoline core. The presence of these structural elements not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity and potential therapeutic applications.
The< strong>thiophen-2-yl substituent in the molecule is particularly noteworthy, as thiophene derivatives are well-documented for their broad spectrum of biological activities. These derivatives have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the thiophene ring into the cyclopentyl structure in 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide suggests that this compound may exhibit similar biological effects, although its exact mechanisms of action remain to be fully elucidated.
The oxazoline core in the molecule is another key feature that contributes to its structural complexity. Oxazoline derivatives are known for their ability to act as chiral ligands in catalysis and have also been explored for their potential in drug development due to their unique steric and electronic properties. The presence of the oxazoline group in 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide may confer specific binding interactions with biological targets, which could be exploited for therapeutic purposes.
In recent years, there has been a growing interest in the development of novel molecules that combine multiple pharmacophoric units to enhance their biological activity and selectivity. The compound 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide exemplifies this trend, as it integrates several distinct structural motifs that are known to be biologically relevant. This multifaceted design approach has the potential to yield compounds with enhanced efficacy and reduced side effects compared to traditional monopharmacophoric agents.
One of the most exciting aspects of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide is its potential application in the treatment of various diseases. For instance, studies have shown that thiophene derivatives can modulate inflammatory pathways by interacting with specific enzymes and receptors. The oxazoline core may further enhance these interactions by providing additional binding sites or by influencing the conformational flexibility of the molecule. This combination of structural features makes 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide a promising candidate for further investigation in drug discovery.
The synthesis of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate structures. Techniques such as transition metal-catalyzed cross-coupling reactions, ring-closing metathesis, and stereoselective transformations have all played crucial roles in the synthesis of this compound.
In addition to its potential therapeutic applications, 4-phenyl-N-{[1-(thiophen-2-y)]cyclopentyle)methyloxanecarboxamide may also serve as a valuable tool in chemical biology research. By studying its interactions with biological targets, researchers can gain insights into the mechanisms underlying various diseases and develop new strategies for intervention. Furthermore, the compound's unique structural features make it an attractive scaffold for structure-based drug design, where computational methods are used to predict how changes in the molecule's structure will affect its biological activity.
The future prospects for 4-phényl-N-{[(1-(thiophen)-2-y)]cyclopentyle)methyloxanecarboxamide are bright, with ongoing research aimed at optimizing its synthesis, exploring its biological activity, and developing novel derivatives with enhanced properties. As our understanding of complex molecular systems continues to grow, compounds like this one will play an increasingly important role in advancing pharmaceutical science and medicine.
1058208-92-6 (4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide) 関連製品
- 2137519-40-3(5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione)
- 71306-37-1(2-Chloro-6-isobutylpyridine)
- 1804830-35-0(3-Iodo-4-methoxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 1782557-65-6((4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine)
- 474826-15-8(2-Chloro-5-fluoro-6-methylnicotinonitrile)
- 2034228-27-6(1-(3,4-dimethoxyphenyl)methyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)
- 1349171-59-0(methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)
- 724740-25-4(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)
- 2171789-18-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid)
- 1396870-20-4(2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-6-(pyrrolidin-1-yl)pyrimidin-4-ylacetamide)



